3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid
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Overview
Description
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a pyridine ring, which is further substituted with a methoxy group and a carboxylic acid group. Boronic acid derivatives are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid typically involves the reaction of 3-methoxypyridine with a boronic ester reagent. One common method is the reaction of 3-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and typically requires heating to promote the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-boronic acid pyridine-2-carboxylic acid.
Reduction: Formation of 3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure but lacks the carboxylic acid group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a pyridine ring.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid: Contains a piperidine ring and a pyrazole ring.
Uniqueness
3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both the boronic ester and carboxylic acid groups allows for diverse reactivity and applications in different fields of research and industry.
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)8-6-9(18-5)10(11(16)17)15-7-8/h6-7H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZOTUUCIRHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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